molecular formula C16H23NO8 B1330761 4-Nitrobenzo-18-crown-6 CAS No. 53408-96-1

4-Nitrobenzo-18-crown-6

Cat. No. B1330761
CAS RN: 53408-96-1
M. Wt: 357.36 g/mol
InChI Key: LQXOKBZWNFJJGI-UHFFFAOYSA-N
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Description

4-Nitrobenzo-18-crown-6 is a derivative of the dibenzo-18-crown-6 ether, which is a macrocyclic compound consisting of a large ring containing several ether groups. The nitro derivative implies the presence of a nitro functional group attached to the benzene ring of the dibenzo-18-crown-6 molecule. This modification is likely to influence the chemical and physical properties of the compound, as well as its selectivity and reactivity towards various ions and molecules.

Synthesis Analysis

The synthesis of nitro derivatives of dibenzo-18-crown-6 involves a nitration reaction. Specifically, the reaction of dibenzo-18-crown-6 with nitric acid in the presence of lanthanum nitrate in acetonitrile results in the production of its nitro derivative, namely 20,25-dinitro-2,3,11,12-dibenzo-1,4,7,10,13,16-hexaoxacyclooctadeca-2,11-diene . Additionally, the synthesis of di(nitrobenzo)-18-crown-6 derivatives has been achieved with high selectivity by using a mixture of acetic anhydride (Ac2O) and nitric acid (HNO3) as the nitrating agent . The reaction conditions, such as the ratio of nitrating agents, temperature, and time, have been optimized to achieve a high yield of the trans-isomer of the nitro derivative .

Molecular Structure Analysis

The molecular structure of the synthesized nitro derivatives of dibenzo-18-crown-6 has been characterized using various spectroscopic techniques. Fourier-transform infrared spectroscopy (FTIR), proton nuclear magnetic resonance (1H NMR), carbon-13 nuclear magnetic resonance (13C NMR), and ultraviolet (UV) spectroscopy have been employed to determine the chemical structures of these compounds . These techniques provide detailed information about the molecular framework and the position of the nitro groups on the benzene rings.

Chemical Reactions Analysis

The nitro derivatives of dibenzo-18-crown-6 are expected to undergo chemical reactions typical of nitro compounds and ethers. The presence of the nitro group can make the compound susceptible to further chemical modifications, such as reduction to an amino group. The study of the di(nitrobenzo)-18-crown-6 derivative has also included the investigation of its catalytic hydrogenation to form the corresponding di(aminobenzo)-18-crown-6 derivative . This transformation demonstrates the reactivity of the nitro group and its potential for further chemical reactions.

Physical and Chemical Properties Analysis

The physical and chemical properties of 4-nitrobenzo-18-crown-6 derivatives are influenced by the presence of the nitro group and the macrocyclic ether structure. The nitro group is an electron-withdrawing group that can affect the electron density of the benzene ring and the overall polarity of the molecule. The ether groups in the crown ether can act as ligands, binding to various cations with selectivity based on the size of the macrocycle and the nature of the substituents. The synthesis study has shown that the reaction conditions can significantly affect the yield and selectivity of the nitro derivative, indicating that the physical and chemical properties can be finely tuned .

Scientific Research Applications

  • Preparation of Substituted Benzo-18-crown-6

    • Scientific Field: Organic Chemistry
    • Application Summary: 4-Nitrobenzo-18-crown-6 is used as a precursor for preparing substituted benzo-18-crown-6 .
    • Methods of Application: The compound is first reduced to the amine and then used for preparing substituted benzo-18-crown-6 .
    • Results or Outcomes: The exact results or outcomes are not specified in the source .
  • Preparation of Ring-Cleaved Derivatives

    • Scientific Field: Organic Chemistry
    • Application Summary: 4-Nitrobenzo-18-crown-6 is used in the preparation of ring-cleaved derivatives .
    • Methods of Application: The exact methods of application are not specified in the source .
    • Results or Outcomes: The exact results or outcomes are not specified in the source .
  • Synthesis of Derivatives Containing Nitrobenzofurazan Moieties and a Crown Ether Core

    • Scientific Field: Organic Chemistry
    • Application Summary: A new derivative containing both nitrobenzofurazan moieties and a crown ether core was synthesized from dibenzo-18-crown-6 ether, which was first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .
    • Methods of Application: The dibenzo-18-crown-6 ether is first nitrated, reduced to the corresponding amine, and subsequently derivatized with NBD .
    • Results or Outcomes: The exact results or outcomes are not specified in the source .
  • Proton Conduction in Tröger’s Base-Linked Poly(crown ether)s
    • Scientific Field: Material Science
    • Application Summary: 4-Nitrobenzo-18-crown-6 is used in the synthesis of Tröger’s base-linked poly(crown ether)s, which have been shown to conduct protons .
    • Methods of Application: The exact methods of application are not specified in the source .
    • Results or Outcomes: The proton conductivity of the synthesized poly(TBL-DB18C6)-t was found to be 1.4 x 10−4 mS cm−1 in a humid environment .
  • Adsorption and Determination of Lead Metal Ions
    • Scientific Field: Analytical Chemistry
    • Application Summary: A novel magnetic adsorbent has been designed and fabricated for the adsorption and determination of lead metal ions (Pb2+) based on a self-assembly approach between 4′-aminobenzo-18-crown-6 (AB18C6) and Fe3O4–CHO via dehydration condensation .
    • Methods of Application: The exact methods of application are not specified in the source .
    • Results or Outcomes: The established method has excellent potential for the selective determination of trace Pb2+ from complicated samples .

Safety And Hazards

4-Nitrobenzo-18-crown-6 is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray. It should be handled with protective gloves, protective clothing, eye protection, and face protection .

Future Directions

Crown ethers like 4-Nitrobenzo-18-crown-6 have wide application prospects. They could be introduced into amphiphilic copolymers to provide a new trigger mode for drug delivery . In one study, a derivative of 4-Nitrobenzo-18-crown-6 was used to load substances, such as doxorubicin hydrochloride (DOX) and gold nanoparticles .

properties

IUPAC Name

20-nitro-2,5,8,11,14,17-hexaoxabicyclo[16.4.0]docosa-1(18),19,21-triene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO8/c18-17(19)14-1-2-15-16(13-14)25-12-10-23-8-6-21-4-3-20-5-7-22-9-11-24-15/h1-2,13H,3-12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LQXOKBZWNFJJGI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCOCCOC2=C(C=CC(=C2)[N+](=O)[O-])OCCOCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO8
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10345156
Record name 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

357.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-Nitrobenzo-18-crown-6

CAS RN

53408-96-1
Record name 18-Nitro-2,3,5,6,8,9,11,12,14,15-decahydro-1,4,7,10,13,16-benzohexaoxacyclooctadecine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10345156
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 4'-Nitrobenzo-18-crown 6-Ether
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
89
Citations
GH Rounaghi, MS Hosseiny, M Chamsaz - Journal of Inclusion …, 2011 - Springer
… The aim of the present study, is to investigate the selectivity of two macrocyclic ligands ie 4′-nitrobenzo-18-crown-6 (NB18C6) (I) and diaza-18-crown-6 (DA18C6) (II) (Scheme 1) as …
Number of citations: 9 link.springer.com
SN Dmitrieva, MV Churakova, NA Kurchavov… - Russian Journal of …, 2011 - Springer
A number of N-alkyl(nitrobenzo)aza-18-crowns-6 in which the nitrogen atom in the macroring is conjugated with the benzene ring were synthesized, and their complexing power was …
Number of citations: 1 link.springer.com
M Vafi, GH Rounaghi, M Chamsaz - Arabian Journal of Chemistry, 2017 - Elsevier
… of Y +3 cation complexation with 4′-nitrobenzo-18-crown-6 (Scheme 1) in acetonitrile–… processes between yttrium(III) cation and macrocyclic ligand, 4′-nitrobenzo-18-crown-6. …
Number of citations: 2 www.sciencedirect.com
D Hlavatá, J Hašek, K Huml - Acta Crystallographica Section B …, 1978 - scripts.iucr.org
… The crystal and molecular structure of the title compound (4-nitrobenzo-18-crown-6.RbSCN) has been determined from 1935 observed three-dimensional data measured on a Syntex …
Number of citations: 13 scripts.iucr.org
MS Fonari, YA Simonov, G Bocelli, EV Ganin… - Journal of Inclusion …, 2008 - Springer
… The crystalline monohydrates of the 1:1:1 stoichiometry are recorded for 4-bromo- and 4-nitrobenzo-18-crown-6 (complexes 1 and 2), while complexes with [2.4]dibenzo- and thia[1.5]…
Number of citations: 4 link.springer.com
J Hašek, D Hlavata, K Huml - Acta Crystallographica Section B …, 1977 - scripts.iucr.org
… Diagram of the complex 4-nitrobenzo-18-crown-6.CsSCN showing the bond lengths (A) and some valence angles (o) of non- hydrogen atoms. Esd's are in the range from 0.005 to …
Number of citations: 10 scripts.iucr.org
R Ungaro, B El Haj, J Smid - Journal of the American Chemical …, 1976 - ACS Publications
… 4'-Nitrobenzo-18-crown-6 (III). This compound was prepared from monobenzo-18-crown-6 (IV) according to the procedure described above for I. It was obtained in 56% yield after re…
Number of citations: 373 pubs.acs.org
MS Fonari, NG Furmanova, WJ Wang, ÉV Ganin… - Crystallography …, 2006 - Springer
The crystal structures of [(benzo-18-crown-6) · H 3 O]TaF 6 and [(benzo-18-crown-6) · H 3 O]NbF 6 complex compounds are determined by X-ray diffraction. It is revealed that the …
Number of citations: 5 link.springer.com
J Petranek, O Ryba - Collection of Czechoslovak Chemical …, 1974 - cccc.uochb.cas.cz
… By evaporation of chromatographic fractions containing the product and recrystallization from the benzene-hexane mixture, 0·5 g (14% theor.) of 4-nitrobenzo-18-crown-6 in the form of …
Number of citations: 17 cccc.uochb.cas.cz
M Calleja, K Johnson, WJ Belcher… - Inorganic Chemistry, 2001 - ACS Publications
… Structural motifs in the 2,4-dithiouracil complexes with 4-bromo- and 4-nitrobenzo-18-crown-6, [2.4]dibenzo- and thia[1.5]dibenzo-18-crown-6. Journal of Inclusion Phenomena and …
Number of citations: 82 pubs.acs.org

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